REACTION_CXSMILES
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[NH2:1][C:2]1[C:3]([C:9]([NH2:11])=[O:10])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[CH:12](OCC)(OCC)OCC>>[Cl:8][C:6]1[CH:5]=[N:4][C:3]2[C:9](=[O:10])[NH:11][CH:12]=[N:1][C:2]=2[CH:7]=1
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Name
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|
Quantity
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3.43 g
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Type
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reactant
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Smiles
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NC=1C(=NC=C(C1)Cl)C(=O)N
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(OCC)(OCC)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was refluxed for 3 hours
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Duration
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3 h
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Type
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FILTRATION
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Details
|
the precipitate was collected by filtration
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Type
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WASH
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Details
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washed with hexane
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Name
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Type
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product
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Smiles
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ClC1=CC=2N=CNC(C2N=C1)=O
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Name
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Type
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product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 94% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |